5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)3(4(9)10)7-5(11)8-6/h3H,1-2H3,(H,9,10)(H2,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLFGYCQYSDCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (DMOICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of DMOICA, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
DMOICA belongs to the class of imidazolidine derivatives. Its chemical structure is characterized by the presence of a carboxylic acid group and a ketone functional group within a five-membered ring. The synthesis of DMOICA typically involves multi-step organic reactions, which may include cyclization and functional group modifications to achieve the desired compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of DMOICA. For instance, research has demonstrated that derivatives of DMOICA exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cells. The IC50 values for these compounds ranged from 7.7 to 14.2 µg/ml, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity of DMOICA Derivatives
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| DMOICA | HepG2 | 7.7 |
| DMOICA | HCT116 | 14.2 |
| 5-FU | HepG2 | 7.9 |
| 5-FU | HCT116 | 5.3 |
The mechanism by which DMOICA exerts its antitumor effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, studies indicate that DMOICA derivatives may inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for cancer cell survival and proliferation. Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of EGFR, thereby blocking its activity .
Neuroprotective Effects
In addition to its antitumor properties, DMOICA has been investigated for its neuroprotective effects. Research suggests that DMOICA may enhance cognitive function and protect against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Table 2: Neuroprotective Effects of DMOICA
| Study | Model | Effect |
|---|---|---|
| In vitro neuronal cultures | Reduced oxidative stress | |
| Animal models | Improved cognitive function |
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of DMOICA derivatives in murine models demonstrated a significant reduction in tumor size and improved survival rates compared to control groups receiving no treatment or standard chemotherapy .
- Neuroprotection in Animal Models : In a separate investigation, animals treated with DMOICA exhibited enhanced memory retention in behavioral tests designed to assess cognitive function, suggesting potential applications in treating Alzheimer's disease .
Scientific Research Applications
1.1. ACE Inhibitors
One of the most significant applications of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is in the development of angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial in treating hypertension and heart failure. Research indicates that derivatives of this compound exhibit potent ACE inhibitory activity, making them valuable in the design of new antihypertensive drugs .
1.2. Neurological Disorders
Recent studies have highlighted the potential of 2-oxoimidazolidine derivatives in treating neurological disorders. For example, certain modifications of this compound have been shown to interact with sodium channels (Nav1.8), which are implicated in pain signaling pathways. This suggests a role for these compounds in developing analgesics or treatments for neuropathic pain .
1.3. Anticancer Properties
Research has also explored the anticancer potential of this compound derivatives. Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making them candidates for further investigation in oncology .
2.1. Herbicides and Pesticides
In agrochemistry, this compound has been investigated as a building block for developing herbicides and pesticides. Its ability to modify biological pathways in plants suggests potential use as an herbicide that can selectively target weed species while minimizing harm to crops .
3.1. Chemical Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules used in pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazolidine Family
Thiazolidine derivatives, such as 5,5-dimethylthiazolidine-4-carboxylic acid (), share the 5,5-dimethyl and carboxylic acid substituents but replace one nitrogen in the imidazolidine ring with sulfur. Key differences include:
- Electronic Properties : Sulfur in thiazolidines lowers ring electronegativity compared to imidazolidines, affecting hydrogen-bonding capacity and metal coordination.
- Thermal Stability : Thiazolidine derivatives like bis(5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate (Table 18, ) exhibit melting points of 186–188°C, slightly lower than typical imidazolidines (e.g., 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, CAS 935269-27-5, m.p. >200°C) .
- Synthetic Routes: Thiazolidines are often synthesized via condensation of penicillamine with aldehydes (), whereas imidazolidines may require amino acid precursors and cyclization under acidic conditions .
Dicarboxylic Acid Derivatives
Compounds like 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS 935269-27-5, ) feature dual carboxylic acid groups. These exhibit:
- Enhanced Solubility: Increased polarity compared to monocarboxylic analogs.
- Biological Activity : The dicarboxylic structure mimics natural substrates of metallo-β-lactamases, enabling competitive inhibition (similar to compound 113 in ) .
Aromatic and Hybrid Systems
3-Oxoisoindoline-4-carboxylic acid () shares the oxo and carboxylic acid groups but incorporates a fused benzene ring. This aromatic system enhances π-π stacking interactions in crystal packing, contrasting with the aliphatic imidazolidine core .
Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Structural Parameters from Crystallography (Selected Bonds, Å)
| Compound | N–C (Avg.) | C=O Bond Length | Hydrogen Bond (O–H···O) | Reference |
|---|---|---|---|---|
| Bis(5,5-dimethylthiazolidine-4-carboxylic acid) | 1.47 | 1.21 | 2.68–2.75 | |
| (4R,4aR,7aS*)-5-Oxo-6-phenyl derivative | 1.45 | 1.23 | 2.65–2.70 |
Research Findings
- Hydrogen Bonding : The 2-oxo group in this compound facilitates O–H···O interactions, as seen in related imidazolidine crystals (). This contrasts with thiazolidines, where weaker C–H···π interactions dominate .
- Synthetic Challenges : Imidazolidines require stringent pH control during cyclization to avoid ring-opening, whereas thiazolidines are more tolerant to aqueous conditions ( vs. ) .
Preparation Methods
Synthesis via Amino Acid Derivatives and Phosgene (Literature Example)
A notable method for synthesizing related 2-oxoimidazolidine carboxylic acids involves the reaction of amino acid precursors with phosgene under controlled conditions:
- Procedure:
An amino acid (e.g., a methyl-substituted amino acid) is dissolved in water and cooled in an ice bath. Sodium bicarbonate is added to maintain basic conditions. Then, a solution of phosgene in toluene is slowly introduced. The reaction mixture is allowed to warm to room temperature and stirred for approximately 22 hours. - Purification:
The aqueous phase is passed through a strong acid ion-exchange resin (Dowex 50WX2-100, H+ form) to remove impurities and then lyophilized. The crude product is recrystallized from hot acetonitrile to afford the pure compound. - Yield and Characterization:
This method yields the target compound in about 70% yield as colorless needles with a melting point of 183–185 °C. Elemental analysis confirms the expected composition. - Reference:
This procedure was reported for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid synthesis and can be adapted for related compounds.
Environmentally Friendly Synthesis via Dimethyl Dithiocarbonate and Hydrolysis (Patent-Based Method)
A patented method (CN111808040A) describes a high-yield, environmentally friendly synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are structurally similar to imidazolidine derivatives. The key steps are:
- Step 1: Cyclization Reaction
Under inert gas protection, a compound such as 2-amino-3-hydroxy methyl propionate hydrochloride or its isomers reacts with S,S'-dimethyl dithiocarbonate in water. This reaction is conducted at temperatures ranging from 5 to 35 °C, often starting at 5-15 °C for 2-4 hours and then at 20-30 °C for 5-7 hours. - Step 2: Hydrolysis
The intermediate compound formed is subjected to alkaline hydrolysis at pH 12-14, typically using ethanol-water mixtures and alkaline agents. - Workup and Purification:
After hydrolysis, the reaction mixture is dried with anhydrous magnesium sulfate, solvents are removed, and chromatography purification is performed to isolate the pure product. - Yields and Advantages:
This method achieves product yields exceeding 86%, uses water as a solvent (environmentally friendly), and avoids hazardous organic solvents like dichloromethane or dioxane. The process is safer, easier to control, and scalable. - Examples:
Variations using methyl-substituted amino acid esters yield corresponding 5-methyl-2-oxooxazolidine-4-carboxylic acids with yields between 86-89%.
Comparative Data Table of Preparation Methods
Analytical and Structural Confirmation
Both methods rely on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure of the synthesized compounds. Typical NMR data show characteristic chemical shifts consistent with the imidazolidine ring system and methyl substituents. Melting points and elemental analysis further confirm purity and identity.
Summary and Recommendations
- The dimethyl dithiocarbonate method offers a superior, greener alternative with higher yields and safer reagents compared to traditional phosgene-based syntheses. It is suitable for scale-up and industrial applications due to its use of water as solvent and avoidance of hazardous organic solvents.
- The phosgene method remains useful for specific stereochemical variants and when phosgene handling is feasible, providing moderate yields and straightforward purification.
- Both methods require careful control of reaction conditions such as temperature, pH, and inert atmosphere to optimize yield and purity.
Q & A
How can researchers optimize the synthesis of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and its derivatives?
Basic Research Question
Synthesis optimization requires careful reagent selection and reaction condition control. For example, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid (3–5 h), followed by recrystallization from DMF/acetic acid . Sodium acetate acts as a catalyst, and molar ratios (1:1.1) ensure high yields.
What analytical techniques are critical for structural characterization of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential. For instance, spectral data (e.g., -NMR, -NMR) confirm the presence of thiazolidine rings and carboxylic acid groups. Impurity profiling, such as detecting benzylpenilloic acid derivatives, requires HPLC-MS with C18 columns and mobile phases like acetonitrile/0.1% formic acid .
How can reaction mechanisms involving this compound be elucidated computationally?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) map reaction pathways. ICReDD’s approach combines computational reaction path searches with experimental validation to identify intermediates, such as 4-oxo-thiazolidinone derivatives, and transition states. This reduces trial-and-error experimentation and accelerates mechanistic insights .
How should researchers resolve contradictions in spectral data or biological activity reports?
Advanced Research Question
Contradictions arise from impurities or solvent effects. For example, discrepancies in -NMR shifts may stem from residual acetic acid in recrystallized products . Cross-validate using multiple techniques (e.g., FT-IR, X-ray crystallography) and replicate experiments under controlled humidity/temperature conditions. For biological activity, standardize assays (e.g., MIC for antimicrobial tests) to minimize variability .
What methodologies are used to evaluate its biological activity in drug discovery?
Advanced Research Question
Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., substituting thiazole rings with oxadiazoles) and testing against target enzymes (e.g., kinase inhibition assays). For antimicrobial activity, use broth microdilution (CLSI guidelines) and compare IC values against reference drugs .
How can computational tools enhance experimental design for novel derivatives?
Advanced Research Question
Virtual screening (e.g., molecular docking) prioritizes derivatives with high binding affinity to targets like β-lactamases. Tools like Gaussian or ORCA simulate electronic properties, while cheminformatics platforms (e.g., RDKit) optimize substituent placement on the imidazolidine core .
What protocols ensure high purity for pharmacological studies?
Basic Research Question
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes by-products. For quantification, use HPLC with UV detection at 254 nm and validate purity (>98%) via calibration curves. Stability studies under accelerated conditions (40°C/75% RH) identify degradation products .
How do researchers assess the compound’s stability under varying pH and temperature?
Advanced Research Question
Design forced degradation studies: expose the compound to 0.1M HCl/NaOH (pH 1–13) at 60°C for 24 h. Monitor degradation via LC-MS and identify products (e.g., decarboxylated derivatives). Arrhenius plots predict shelf-life under storage conditions .
What experimental designs optimize reaction yield and selectivity?
Advanced Research Question
Multivariate optimization (e.g., factorial design) tests factors like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity. Response surface methodology (RSM) models interactions and identifies optimal conditions (e.g., 100°C, 10 mol% NaOAc) to maximize yield .
How are synthetic impurities or isomeric by-products identified and quantified?
Advanced Research Question
Impurity profiling uses LC-MS/MS with electrospray ionization (ESI+) and MRM transitions. For isomers (e.g., 5,5-dimethyl vs. 4,5-dimethyl derivatives), compare retention times and fragment patterns. Synthesize reference standards (e.g., benzylpenilloic acid) for spiking experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
